molecular formula C45H55NO21 B1247942 Triptonine A

Triptonine A

Cat. No. B1247942
M. Wt: 945.9 g/mol
InChI Key: GHLDKPNDMMVFDQ-OFWWAFBUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triptonine A is a sesquiterpene alkaloid with anti-HIV activity isolated from Tripterygium hypoglaucum. It has a role as an anti-HIV agent and a plant metabolite. It is a terpene lactone, a sesquiterpene alkaloid, a macrocyclic lactone, an acetate ester, a member of pyridines and a methyl ester.

Scientific Research Applications

Anti-HIV Activity

Triptonine A, identified as a sesquiterpene pyridine alkaloid from Tripterygium hypoglaucum and Tripterygium wilfordii, demonstrates potent anti-HIV properties. Duan et al. (2000) found that Triptonine A exhibited significant anti-HIV activity, with impressive therapeutic index values in in vitro studies (Duan et al., 2000). Additionally, Duan et al. (1999) reported similar findings, emphasizing Triptonine A's potential as an anti-HIV agent (Duan et al., 1999).

Inhibition of Wnt/β-Catenin Signaling

Chinison et al. (2016) found that Triptonine effectively inhibits the Wnt/β-Catenin signaling pathway, which is implicated in various diseases, including cancer. This study highlights the potential therapeutic application of Triptonine in treating conditions related to this signaling pathway (Chinison et al., 2016).

Effect on Endothelial Barrier Dysfunction

Tripterine, closely related to Triptonine, has been shown to prevent endothelial barrier dysfunction. Wu et al. (2009) demonstrated that Tripterine inhibits endogenous peroxynitrite formation, which can be crucial in treating inflammatory diseases like rheumatoid arthritis (Wu, Han, & Wilson, 2009).

Effect on Rheumatoid Arthritis and Systemic Lupus Erythematosus

Triptonine has been researched for its therapeutic effects on rheumatoid arthritis and systemic lupus erythematosus. Li et al. (2008) and Li et al. (2005) observed that Triptonine could alleviate symptoms in animal models, suggesting its potential application in treating these autoimmune diseases (Li et al., 2008), (Li et al., 2005).

Male Contraception

Research by Wang et al. (2000) and Chang et al. (2021) highlighted the potential of Triptonine as a non-hormonal male contraceptive. Their studies demonstrated that Triptonine induced deformed sperm, leading to male infertility in animal models, with the possibility of reversibility upon cessation (Wang et al., 2000), (Chang et al., 2021).

properties

Product Name

Triptonine A

Molecular Formula

C45H55NO21

Molecular Weight

945.9 g/mol

IUPAC Name

methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,34S,35S)-2,16,17,35-tetraacetyloxy-34-hydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-24-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate

InChI

InChI=1S/C45H55NO21/c1-19-13-14-28(51)27(16-29(52)58-10)41(56)60-18-44-36(63-24(6)49)32(65-38(19)53)30-34(62-23(5)48)45(44)43(9,57)35(33(61-22(4)47)37(44)64-25(7)50)66-39(54)21(3)20(2)31-26(12-11-15-46-31)40(55)59-17-42(30,8)67-45/h11-12,15,19-21,27,30,32-37,57H,13-14,16-18H2,1-10H3/t19-,20+,21-,27+,30+,32+,33-,34+,35-,36+,37-,42-,43-,44+,45-/m0/s1

InChI Key

GHLDKPNDMMVFDQ-OFWWAFBUSA-N

Isomeric SMILES

C[C@H]1CCC(=O)[C@H](C(=O)OC[C@]23[C@@H]([C@@H]([C@@H]4[C@H]([C@]25[C@@]([C@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)[C@H]([C@H](C6=C(C=CC=N6)C(=O)OC[C@@]4(O5)C)C)C)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC

Canonical SMILES

CC1CCC(=O)C(C(=O)OCC23C(C(C4C(C25C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C(C(C6=C(C=CC=N6)C(=O)OCC4(O5)C)C)C)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triptonine A
Reactant of Route 2
Reactant of Route 2
Triptonine A
Reactant of Route 3
Reactant of Route 3
Triptonine A
Reactant of Route 4
Reactant of Route 4
Triptonine A
Reactant of Route 5
Reactant of Route 5
Triptonine A
Reactant of Route 6
Reactant of Route 6
Triptonine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.